molecular formula C10H16ClN5 B12214360 N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

Cat. No.: B12214360
M. Wt: 241.72 g/mol
InChI Key: XGVDFUHKJZHIFJ-UHFFFAOYSA-N
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Description

N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is a compound that belongs to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms in adjacent positions

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride typically involves the reaction of 2-ethylpyrazole with 1-methylpyrazole-4-amine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product. The reaction conditions, such as temperature and pressure, are optimized to achieve high yields and purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous processes. The use of automated reactors and advanced purification techniques ensures the consistent quality and scalability of the production. Industrial methods often focus on optimizing the cost-effectiveness and environmental impact of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, potentially altering its chemical properties.

    Substitution: The compound can participate in substitution reactions where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, including temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of substituted derivatives with different functional groups.

Scientific Research Applications

N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride has several scientific research applications:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antifungal, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic effects and as a lead compound in drug discovery.

    Industry: It is used in the development of new materials and as an intermediate in the production of various industrial chemicals.

Mechanism of Action

The mechanism of action of N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of its use.

Comparison with Similar Compounds

Similar Compounds

    3-aminopyrazole: A precursor in the synthesis of condensed heterocyclic systems.

    4-aminopyrazole: Known for its biological activities and used in medicinal chemistry.

    5-aminopyrazole: Explored for its potential therapeutic applications.

Uniqueness

N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride is unique due to its specific structural features and the presence of both ethyl and methyl groups on the pyrazole rings

Properties

Molecular Formula

C10H16ClN5

Molecular Weight

241.72 g/mol

IUPAC Name

N-[(2-ethylpyrazol-3-yl)methyl]-1-methylpyrazol-4-amine;hydrochloride

InChI

InChI=1S/C10H15N5.ClH/c1-3-15-10(4-5-12-15)7-11-9-6-13-14(2)8-9;/h4-6,8,11H,3,7H2,1-2H3;1H

InChI Key

XGVDFUHKJZHIFJ-UHFFFAOYSA-N

Canonical SMILES

CCN1C(=CC=N1)CNC2=CN(N=C2)C.Cl

Origin of Product

United States

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